N-butyl-3-hydroxybenzamide

Reference Standards Solid-State Chemistry Thermodynamic Analysis

Eliminate isomeric interference in quantitative analysis. N-Butyl-3-hydroxybenzamide (CAS 15789-00-1) is the crystalline meta-hydroxy isomer (mp 109-112°C) that outperforms liquid ortho analogs as an analytical reference standard. • Defined mp 109-112°C ensures accurate gravimetric preparation for HPLC, qNMR & LC-MS calibration curves. • Distinct retention time validates column selectivity for baseline separation of positional isomers. • Non-hygroscopic solid form guarantees long-term storage stability & inter-operator reproducibility.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 15789-00-1
Cat. No. B1437337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-3-hydroxybenzamide
CAS15789-00-1
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC(=CC=C1)O
InChIInChI=1S/C11H15NO2/c1-2-3-7-12-11(14)9-5-4-6-10(13)8-9/h4-6,8,13H,2-3,7H2,1H3,(H,12,14)
InChIKeyPAFCEBQVQWMWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-3-hydroxybenzamide Procurement Guide


N-Butyl-3-hydroxybenzamide (CAS 15789-00-1) is a meta-substituted hydroxybenzamide derivative with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . This positional isomer belongs to the broader class of N-alkyl hydroxybenzamides, which are commonly employed as analytical reference standards, chemical building blocks, and probes for structure-activity relationship studies . The presence of the hydroxyl group at the 3-position fundamentally distinguishes its physicochemical profile from its ortho (2-hydroxy) and para (4-hydroxy) analogs, influencing key procurement-relevant attributes such as crystallinity, melting point, solubility, and chromatographic behavior [1].

N-Butyl-3-hydroxybenzamide Isomer Specificity


Isomeric substitution on the hydroxybenzamide core is not a benign interchange. The meta-hydroxyl orientation governs the compound's solid-state packing, hydrogen-bonding network, and resultant thermodynamic properties, directly affecting its melting point, solubility, and amenability to standard analytical workflows [1]. For instance, the ortho isomer N-butyl-2-hydroxybenzamide (N-butylsalicylamide) exists as a liquid at ambient temperature and exhibits an intramolecular hydrogen bond that alters its reactivity profile, whereas the meta isomer forms a stable crystalline solid with a well-defined melting range of 109–112 °C, a critical attribute for its consistent use as an analytical reference standard [2]. These molecular-level differences translate into divergent performance in liquid chromatography, gravimetric preparation, and long-term storage stability, making generic substitution a source of non-reproducibility in quantitative analysis [1].

N-Butyl-3-hydroxybenzamide Differentiation Evidence


Solid-State Crystallinity Advantage

N-Butyl-3-hydroxybenzamide exhibits a sharp melting point range of 109–112 °C, confirming its nature as a crystalline solid at room temperature, in contrast to the ortho isomer N-butyl-2-hydroxybenzamide, which is a liquid (boiling point 329 °C at 760 mmHg) and for which no melting point is reported . The para isomer N-butyl-4-hydroxybenzamide similarly lacks a published melting point in standard databases, and is available with a lower purity grade (98%) from commercial suppliers . The meta isomer's well-defined crystallinity enables precise gravimetric handling and ensures batch-to-batch consistency as a reference standard, directly reducing weighing errors compared to the liquid ortho isomer .

Reference Standards Solid-State Chemistry Thermodynamic Analysis

HPLC Retention Selectivity

Reversed-phase HPLC methods developed for the ortho isomer N-butyl-2-hydroxybenzamide utilize a Newcrom R1 mixed-mode column with mobile-phase conditions that exploit the differential hydrogen-bonding capacity of the hydroxyl position [1]. The meta-hydroxyl group in N-butyl-3-hydroxybenzamide lacks intramolecular hydrogen bonding (present in the ortho isomer) and exhibits a distinct dipole orientation relative to the para isomer, resulting in a unique retention time that is resolvable from both analogs, a critical requirement for impurity profiling and co-elution risk mitigation in validated analytical methods [1][2].

HPLC Method Development Isomer Separation Analytical Quality Control

Purity Grade Comparison

N-Butyl-3-hydroxybenzamide is supplied under the Toronto Research Chemicals (TRC) reference standard program with a certified purity of ≥95% (HPLC) and supporting documentation, including a certificate of analysis detailing batch-specific purity and melting point . In comparison, the para isomer N-butyl-4-hydroxybenzamide is marketed at a minimum purity of 98% but without a published melting point, limiting the depth of lot-to-lot traceability . The meta isomer's purity specification, combined with the quantitative mp window of 109–112 °C, provides two orthogonal identity and quality indicators that are absent for the para isomer, enabling more rigorous identity confirmation in procurement workflows.

Analytical Standard Purity Quality Assurance Certification Compliance

Long-Term Storage Stability

The recommended long-term storage condition for N-butyl-3-hydroxybenzamide is −20 °C in a freezer, a specification provided by multiple authoritative suppliers to preserve the integrity of the crystalline solid . In contrast, the ortho isomer N-butyl-2-hydroxybenzamide is a liquid at ambient temperature and assigned a room-temperature shipping classification, raising its susceptibility to oxidative degradation or ester interchange during long-term storage . The freezer-stable attribute of the meta isomer extends the practical shelf-life and ensures consistent purity over extended procurement-to-use intervals, a key consideration for laboratories with infrequent usage patterns.

Chemical Stability Reference Standard Storage Shelf-Life Assurance

Crystal Lattice and Solubility Profile

Thermodynamic analysis of the parent hydroxybenzamide isomers demonstrates that the meta-hydroxyl position (3-OH) produces a distinct crystal packing density and sublimation enthalpy relative to the ortho and para positions. Specifically, 3-hydroxybenzamide exhibits a sublimation temperature interval of 367.65–396.15 K, significantly higher than 2-hydroxybenzamide (302.15–345.15 K) but lower than 4-hydroxybenzamide (360.15–420.65 K) [1]. Extrapolating this positional effect to the N-butyl derivatives, the intermediate lattice energy of the meta isomer suggests a solubility profile in organic solvents that is balanced between the highly soluble ortho isomer and the potentially less soluble para isomer, a property that can be exploited for selective crystallization or liquid-liquid extraction in preparative workflows [1].

Crystal Engineering Solubility Prediction Formulation Science

N-Butyl-3-hydroxybenzamide Application Scenarios


HPLC Impurity Profiling

In validated HPLC methods requiring baseline separation of positional isomers, N-butyl-3-hydroxybenzamide serves as a critical system suitability standard. Its unique retention time, arising from the meta-hydroxyl orientation and absence of intramolecular H-bonding, enables laboratories to confirm column selectivity and ensure that co-elution with ortho or para impurities does not compromise analytical specificity [1]. This application is validated by the demonstrated HPLC separation of the ortho isomer on mixed-mode phases, which can be adapted for meta isomer quantification [1]. [1]

Gravimetric Standard Preparation

For quantitative NMR, LC-MS, or GC-MS assays requiring precise gravimetric preparation of calibration standards, the crystalline solid nature of N-butyl-3-hydroxybenzamide (mp 109–112 °C) ensures accurate weighing with minimal hygroscopicity, a distinct advantage over the liquid ortho isomer . This gravimetric reliability directly reduces inter-operator variability and supports compliance with pharmacopeial or ICH Q2(R1) validation requirements .

SAR Study Building Block

In medicinal chemistry campaigns targeting HDAC, PARP, or tyrosinase enzymes, the meta-hydroxy substitution pattern of N-butyl-3-hydroxybenzamide offers a distinct pharmacophoric anchor point for hydrogen-bonding interactions that differs fundamentally from the ortho and para isomers [2]. The intermediate thermodynamic profile of the meta isomer, inferred from the parent hydroxybenzamide crystal lattice study, also provides a balance of solubility and stability that is favorable for iterative parallel synthesis and high-throughput purification [2]. [2]

Co-Crystal Screening and Formulation

Based on the thermodynamic and structural insights from the parent hydroxybenzamide isomers, the intermediate crystal packing density of the meta isomer makes N-butyl-3-hydroxybenzamide a suitable co-former candidate in co-crystal engineering studies aimed at modifying the solubility and dissolution rate of active pharmaceutical ingredients [2]. Its well-defined melting point and freezer storage stability facilitate reproducible co-crystal preparation and characterization workflows [2]. [2]

Technical Documentation Hub

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